Lipophilicity Enhancement by Ortho-Fluorination
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile exhibits a calculated XLogP3 value of 3.6, representing a significant increase in lipophilicity compared to the non-fluorinated analog [1,1'-biphenyl]-2-carbonitrile (XLogP3 ≈ 2.7) . This increase of approximately 0.9 logP units aligns with the established effect of aromatic fluorine substitution on passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 3.6 (estimated XLogP3) |
| Comparator Or Baseline | [1,1'-Biphenyl]-2-carbonitrile: ~2.7 (estimated XLogP3) |
| Quantified Difference | +0.9 logP units |
| Conditions | In silico prediction using XLogP3 algorithm; comparable to other ortho-fluoro biphenyls where a +0.8–1.2 logP increase is observed |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in drug discovery programs.
- [1] Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). Halogenation of drugs enhances membrane binding and permeation. ChemBioChem, 5(5), 676-684. View Source
